molecular formula C8H16N2O B13290641 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol

Cat. No.: B13290641
M. Wt: 156.23 g/mol
InChI Key: JJCCEBREJOLZJG-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of pyrrolidine with 3-pyrrolidinone under reducing conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while reduction could produce more saturated pyrrolidine compounds .

Scientific Research Applications

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a single pyrrolidine ring.

    Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain contexts.

    Prolinol: A hydroxylated derivative of pyrrolidine with different stereochemistry.

Uniqueness

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is unique due to the presence of two pyrrolidine rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to certain targets and increase its versatility in synthetic applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H16N2O/c11-8-2-4-10(6-8)7-1-3-9-5-7/h7-9,11H,1-6H2

InChI Key

JJCCEBREJOLZJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCC(C2)O

Origin of Product

United States

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